molecular formula C13H8ClNOS B374581 8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No. B374581
M. Wt: 261.73g/mol
InChI Key: RUJQJLHSZWHWCY-UHFFFAOYSA-N
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Patent
US07622461B2

Procedure details

A mixture of 2-(2-amino-4-chlorophenylsulfanyl)-benzoic acid methyl ester (189JO11) (149 mg, 0.51 mmol) and AlMe3 (355 μL, 0.71 mmol, 2 M in toluene) in CH2Cl2 (3 mL) was stirred at ambient temperature for six days, and then water was added carefully. The mixture was diluted with CH2Cl2, and was acidified with 2 M aqueous HCl. The organic phase was separated, dried (Na2SO4), concentrated and flash chromatographed (heptane:EtOAc, 5:1-3:1) to give 38 mg (29%) of the title compound (189JO13). MS (ESI) 262 (MH+).
Name
2-(2-amino-4-chlorophenylsulfanyl)-benzoic acid methyl ester
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
355 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[NH2:18].C[Al](C)C.O.Cl>C(Cl)Cl>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]2[S:10][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[C:3](=[O:2])[NH:18][C:12]=2[CH:13]=1

Inputs

Step One
Name
2-(2-amino-4-chlorophenylsulfanyl)-benzoic acid methyl ester
Quantity
149 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)SC1=C(C=C(C=C1)Cl)N)=O
Name
Quantity
355 μL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for six days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed (heptane:EtOAc, 5:1-3:1)

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
ClC1=CC2=C(SC3=C(C(N2)=O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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